6-Amino-2,3-dichlorophenol
Overview
Description
6-Amino-2,3-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO It is characterized by the presence of two chlorine atoms, an amino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3-dichlorophenol typically involves the reduction of 5,6-dichloro-2-nitrophenol. One common method includes the use of tin(II) chloride in ethanol under an argon atmosphere. The reaction mixture is heated to 80°C, and after the completion of the reaction, the product is extracted using ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,6-dichloro-4-nitrophenol in the presence of platinum on carbon. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,3-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tin(II) chloride and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Scientific Research Applications
6-Amino-2,3-dichlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, which can influence various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in oxidative stress responses .
Comparison with Similar Compounds
- 2,6-Dichlorophenol
- 4-Amino-2,3-dichlorophenol
- 2-Amino-5,6-dichlorophenol
Comparison: 6-Amino-2,3-dichlorophenol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2,6-Dichlorophenol lacks the amino group, which significantly alters its chemical behavior and applications .
Biological Activity
6-Amino-2,3-dichlorophenol (CAS No. 116278-69-4) is an organic compound characterized by its molecular formula . It features two chlorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.
The synthesis of this compound typically involves the reduction of 5,6-dichloro-2-nitrophenol using reagents like tin(II) chloride in ethanol. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, leading to diverse applications in organic synthesis and potential biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.
Antioxidant Effects
The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. The redox-active nature of this compound allows it to scavenge free radicals effectively, potentially offering protective effects against cellular damage.
Methemoglobin Formation
A significant aspect of the biological activity of this compound is its capacity to induce methemoglobin formation. Studies have shown that exposure to this compound can lead to increased levels of methemoglobin in erythrocytes, which can impair oxygen transport in the blood. This effect was observed in vitro with concentrations ranging from 0.2 to 0.6 mM, indicating a dose-dependent relationship with methemoglobin levels .
Case Studies
- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing topical antiseptics or preservatives.
- Methemoglobin Induction : In vitro experiments showed that erythrocytes exposed to this compound exhibited significant methemoglobin formation compared to control groups. The highest levels were recorded after incubation with concentrations above 0.4 mM .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Methemoglobin Induction | Antioxidant Properties |
---|---|---|---|
This compound | Yes | Yes | Moderate |
4-Amino-2,6-dichlorophenol | Moderate | Yes | Low |
2,6-Dichlorophenol | No | No | Low |
This table illustrates that while this compound shows promising biological activities, other compounds exhibit varying profiles of activity.
The biological effects of this compound are thought to be mediated through its interaction with cellular components involved in oxidative stress responses and hemoglobin function. Its ability to undergo redox reactions may influence various signaling pathways related to cell survival and apoptosis.
Properties
IUPAC Name |
6-amino-2,3-dichlorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKNLCXXJZQFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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